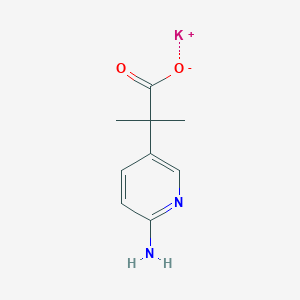

Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate

CAS No.: 2580191-01-9

Cat. No.: VC6851705

Molecular Formula: C9H11KN2O2

Molecular Weight: 218.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580191-01-9 |

|---|---|

| Molecular Formula | C9H11KN2O2 |

| Molecular Weight | 218.297 |

| IUPAC Name | potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate |

| Standard InChI | InChI=1S/C9H12N2O2.K/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);/q;+1/p-1 |

| Standard InChI Key | ZNKZKWGTOBIFRU-UHFFFAOYSA-M |

| SMILES | CC(C)(C1=CN=C(C=C1)N)C(=O)[O-].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2-methylpropanoate backbone linked to a 6-aminopyridin-3-yl group, with potassium serving as the counterion. The pyridine ring’s amino group at the 6-position introduces hydrogen-bonding potential, while the methyl branches on the propanoate enhance steric bulk, potentially influencing solubility and reactivity. The IUPAC name, potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate, reflects this arrangement, and its InChI key (ZNKZKWGT) provides a unique identifier for computational studies.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁KN₂O₂ |

| Molecular Weight | 218.297 g/mol |

| CAS Registry Number | 2580191-01-9 |

| Solubility (Predicted) | Moderate in polar solvents |

| Stability | Likely stable under inert conditions |

The carboxylate group enhances water solubility compared to its protonated acid form, a trait critical for bioavailability in pharmaceutical contexts. Computational models predict a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves recrystallization from ethanol/water mixtures, followed by lyophilization. Characterization via nuclear magnetic resonance (NMR) would confirm the presence of the aminopyridine moiety (δ 6.5–8.5 ppm for aromatic protons) and the methyl groups (δ 1.2–1.5 ppm) . High-resolution mass spectrometry (HRMS) would verify the molecular ion peak at m/z 218.297.

Comparative Analysis with Related Compounds

N-(6-Aminopyridin-2-yl)-2-methylpropanamide

This analog (PubChem CID 45122942) shares the 6-aminopyridine motif but replaces the carboxylate with an amide. Despite similar molecular weights (179.22 g/mol vs. 218.297 g/mol), the amide’s reduced solubility and altered hydrogen-bonding capacity may limit bioavailability compared to the potassium salt .

Indole-3-glyoxylamide Derivatives

Compounds like 32 (LC₅₀ = 12 nM) from demonstrate how pyridine/indole hybrids achieve potent cytotoxicity. Introducing a potassium carboxylate to similar scaffolds could enhance solubility without sacrificing potency, a strategy observed in prodrug design .

Challenges and Future Directions

Metabolic Stability

Early optimization of related compounds revealed rapid microsomal clearance, necessitating structural tweaks such as fluorine substitution or tert-butyl groups to block metabolic hotspots . Applying these strategies to Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate could improve pharmacokinetics.

Solubility-Bioavailability Balance

While the potassium salt improves water solubility, excessive polarity may hinder membrane penetration. Prodrug approaches or nanoformulations could mitigate this, as seen with carboxylate-containing antivirals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume